molecular formula C8H8Cl2N2O3 B15333796 2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride

2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride

Cat. No.: B15333796
M. Wt: 251.06 g/mol
InChI Key: LHWCXGBNHSYRLI-UHFFFAOYSA-N
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Description

2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes an amino group, a nitro group, and a chloro group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the nitration of 2-amino-1-(5-chlorophenyl)ethanone followed by chlorination. The reaction conditions typically involve the use of strong acids and oxidizing agents to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different chemical processes.

Scientific Research Applications

2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in biochemical assays or drug development studies.

Comparison with Similar Compounds

2-Amino-1-(5-chloro-2-nitrophenyl)ethanone Hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Amino-1-(5-chlorophenyl)ethanone: Lacks the nitro group.

  • 2-Amino-1-(2-nitrophenyl)ethanone: Lacks the chloro group.

  • 2-Amino-1-(5-chloro-2-nitrophenyl)ethanol: Contains an additional hydroxyl group.

These compounds differ in their chemical properties and applications, making this compound unique in its utility and functionality.

Properties

Molecular Formula

C8H8Cl2N2O3

Molecular Weight

251.06 g/mol

IUPAC Name

2-amino-1-(5-chloro-2-nitrophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7ClN2O3.ClH/c9-5-1-2-7(11(13)14)6(3-5)8(12)4-10;/h1-3H,4,10H2;1H

InChI Key

LHWCXGBNHSYRLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CN)[N+](=O)[O-].Cl

Origin of Product

United States

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